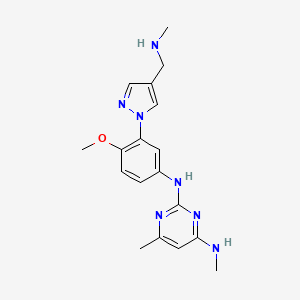

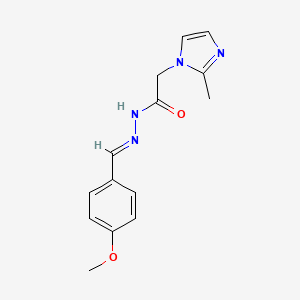

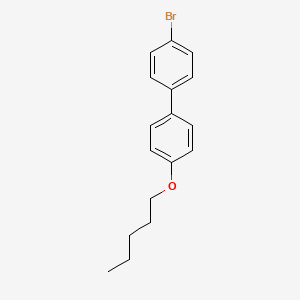

(E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

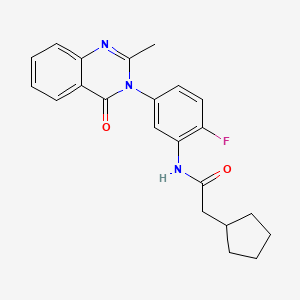

Imidazole, a five-membered heterocyclic moiety, is the basic core of this compound . Imidazole was first synthesized by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis

The molecular formula of (E)-N’-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is C14H16N4O2 . It has an average mass of 272.302 Da and a monoisotopic mass of 272.127319 Da .Applications De Recherche Scientifique

Lipase and α-Glucosidase Inhibition Compounds derived from (E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide have demonstrated significant lipase and α-glucosidase inhibition, indicating potential for applications in managing diseases related to these enzymes, such as diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial Activity This compound has been used as a base for synthesizing derivatives with notable antimicrobial activities against both gram-positive and gram-negative bacteria, suggesting its utility in developing new antibacterial agents (Amr, Mohamed, Al-Omar, & Ghabbour, 2016).

Antioxidant Activities Derivatives of this compound have exhibited in vitro antioxidant properties, highlighting its potential for use in therapies targeting oxidative stress-related diseases (Alp, Kılcıgil, Ozdamar, Çoban, & Eke, 2015).

Antitumor Activities Some derivatives of (E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide have shown promising antitumor activity in vitro, making it a potential candidate for cancer treatment research (Li, Zhang, Deng, Hu, Li, Zhao, Luo, & Huang, 2014).

Anticonvulsant Activity The compound's derivatives have been screened for anticonvulsant activity, with some showing significant potential, indicating its role in developing new treatments for seizure disorders (Kumar, Mohana, & Mallesha, 2013).

Monoamine Oxidase Inhibition Newly synthesized derivatives involving (E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide have shown inhibition of monoamine oxidase, an enzyme linked to neurological disorders, suggesting its application in developing treatments for such conditions (Amer, Hegazi, Alshekh, Ahmed, Soliman, Maniquet, & Ramsay, 2020).

Molecular Docking and Spectroscopic Studies The compound has been studied for its molecular structure through spectroscopic methods and molecular docking, aiding in the design of potential anti-diabetic agents (Karrouchi, Brandán, Sert, Karbane, Radi, Ferbinteanu, Garcia, & Ansar, 2021).

Xanthine Oxidase Inhibition Derivatives of this compound have been evaluated for their inhibitory activity against xanthine oxidase, an enzyme implicated in gout, presenting a potential therapeutic application (Xue, Li, Han, & Luo, 2022).

Propriétés

IUPAC Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-11-15-7-8-18(11)10-14(19)17-16-9-12-3-5-13(20-2)6-4-12/h3-9H,10H2,1-2H3,(H,17,19)/b16-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLYQWFESKKTSC-CXUHLZMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC(=O)NN=CC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CN1CC(=O)N/N=C/C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2360076.png)

![(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2360093.png)